
2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene is a naturally occurring diterpenoid compound isolated from the aerial parts of the plant Pteris cretica . This compound belongs to the ent-kaurane family of diterpenoids, which are known for their diverse biological activities and structural complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene typically involves the extraction from natural sources such as Pteris cretica. The compound can be isolated using chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
advancements in biotechnological methods, such as microbial biotransformation, could potentially be explored for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of diterpenoids.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate liver X receptors, which play a role in lipid metabolism . The compound’s effects are mediated through its ability to modulate these receptors and influence related metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6|A,7|A,13|A-Trihydroxy-1|A-acetoxy-7|A,20-epoxy-ent-kaur-16-en-15-one
- 15|A-Hydroxy-6,7-seco-6,11|A:6,20-diepoxy-1|A,7-olide-ent-kaur-16-ene
Uniqueness
2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene is unique due to its specific hydroxylation pattern and its ability to activate liver X receptors. This sets it apart from other similar compounds, which may have different functional groups and biological activities .
Propiedades
Fórmula molecular |
C20H32O3 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(1S,3R,4R,7R,9S,10S,13S,15S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol |
InChI |
InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12-,13+,14+,15-,16+,17-,19-,20-/m0/s1 |
Clave InChI |
OUDUFOYDAUOXPD-TUBGJQBHSA-N |
SMILES isomérico |
C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)C(=C)[C@@H]4O)O)(C)C)O |
SMILES canónico |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


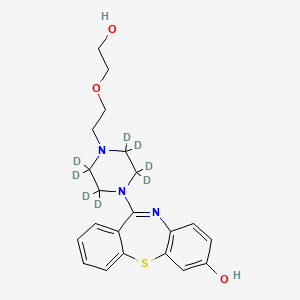
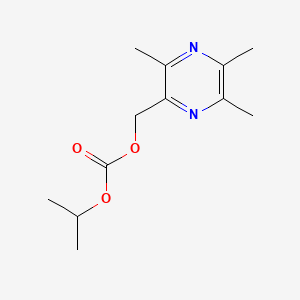
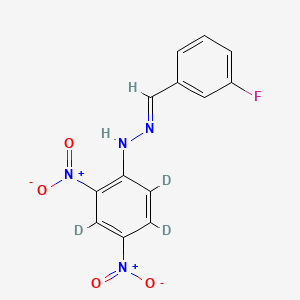

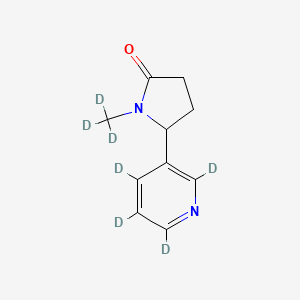

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
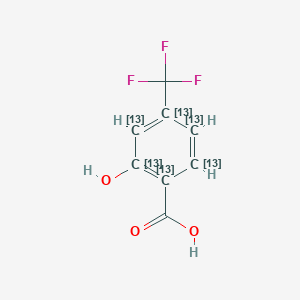


![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)



